molecular formula C21H15NO5 B3612409 methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate

methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate

Cat. No.: B3612409
M. Wt: 361.3 g/mol
InChI Key: XJYILUNEZMIITE-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate is a complex organic compound combining a phthalimide (1,3-dioxoisoindole) moiety and a 3-hydroxy-2-naphthoate ester linked via a methylene bridge. The phthalimide group is known for its role in medicinal chemistry, often contributing to anticonvulsant, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-27-21(26)16-10-12-6-2-3-7-13(12)17(18(16)23)11-22-19(24)14-8-4-5-9-15(14)20(22)25/h2-10,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYILUNEZMIITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO4C_{16}H_{15}NO_4, with a molecular weight of approximately 281.27 g/mol. Its structure features a naphthalene ring substituted with hydroxy and ester groups, which are essential for its biological activity.

Synthesis

The compound can be synthesized through various chemical reactions involving isoindole derivatives and naphthoic acid derivatives. The synthetic pathways often include steps such as esterification and cyclization to form the desired structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of related structures showed selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT116 cells . Notably, the highest activity was recorded for specific compounds (7a and 7g), suggesting a potential mechanism involving apoptosis and cell cycle arrest.

The mechanism of action for these compounds often involves the modulation of signaling pathways associated with cancer cell survival. For example, the inhibition of heat shock protein 90 (HSP90) and TRAP1 has been linked to the observed anticancer effects. This suggests that this compound may exert its effects through similar pathways .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. The disk diffusion method has been employed to evaluate the effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing potential therapeutic applications in infectious diseases .

Case Studies

Study Compound Cell Line IC50 (mg/mL) Mechanism
7aHCT1160.12HSP90 inhibition
7gHCT1160.12TRAP1 modulation
S10Various15.62Antimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules, focusing on key features such as molecular architecture, biological activity, and physicochemical properties. Below is a detailed analysis:

Table 1: Comparative Analysis of Methyl 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate and Analogues

Compound Name Molecular Formula Key Features Biological Activity Reference
Target Compound C₂₁H₁₅NO₆ (estimated) Phthalimide linked via methylene to 3-hydroxy-2-naphthoate; hydroxy group enhances polarity. Hypothesized anti-inflammatory/anticancer (based on structural analogs).
Methyl 4-{[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino}benzoate C₂₃H₁₆N₂O₅ Benzoylamino linker between phthalimide and benzoate; lacks naphthalene system. Anti-inflammatory, anticancer (demonstrated in vitro).
Methyl 3-hydroxy-2-naphthoate C₁₂H₁₀O₄ Core naphthoate structure with hydroxy group; no phthalimide. Intermediate in organic synthesis; used in supramolecular chemistry.
Methyl 4-{[(1,3-dioxoisoindol-2-yl)oxy]methyl}benzenecarboxylate C₁₇H₁₃NO₅ Phthalimide linked via oxymethyl to benzoate; increased polarity. Research applications (exact bioactivity not reported).
Iberdomide (INN: iberdomidum) C₂₄H₂₄N₃O₆ Phthalimide-piperidine-dione hybrid with morpholine substitution. Immunomodulatory (approved for multiple myeloma).
2-(1,3-Dioxoisoindol-2-yl)butanoic acid C₁₂H₁₁NO₄ Phthalimide with butanoic acid chain. Anti-inflammatory (preclinical studies).

Key Structural and Functional Comparisons

Naphthoate vs. Benzoate Systems :

  • The 3-hydroxy-2-naphthoate group in the target compound provides extended aromaticity compared to benzoate derivatives (), which may enhance π-π stacking interactions in enzyme binding pockets .

Bioactivity Trends :

  • Phthalimide-containing compounds consistently exhibit anti-inflammatory and anticancer properties (). The hydroxy group in the target compound could further modulate activity by increasing solubility or enabling hydrogen bonding.
  • Methyl 3-hydroxy-2-naphthoate () lacks the phthalimide group but serves as a critical intermediate in synthesizing bioactive naphthalene derivatives, suggesting the target compound’s dual functionality could offer synergistic effects.

Molecular weight (~363 g/mol, estimated) places the compound within the "drug-like" range, though its logP value (predicted >3) may favor lipid bilayer penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate

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